N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide
Overview
Description
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide is a synthetic organic compound known for its unique chemical properties and applications across various fields such as chemistry, biology, medicine, and industry. The compound comprises a benzamide backbone with substitutions at specific positions, which attribute to its distinctive reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide typically involves a multi-step synthetic process. The initial steps may involve the formation of the benzamide core followed by the introduction of the pyrazole ring. Specific reagents and catalysts are employed to introduce the cyclopropyl, chloro, and trifluoromethyl groups.
Industrial Production Methods
Industrial-scale production of this compound necessitates optimized reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity. Advanced techniques like continuous flow chemistry and catalytic systems are often utilized to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, forming oxidized derivatives.
Reduction: Reduction reactions can lead to the loss of oxygen or addition of hydrogen atoms.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions such as pH, temperature, and solvents are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They generally include derivatives with modifications on the benzamide or pyrazole rings, potentially enhancing or altering the compound's original properties.
Scientific Research Applications
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide has significant applications in:
Chemistry: As a reagent in organic synthesis and studying reaction mechanisms.
Biology: Inhibiting or modulating biological pathways in cellular studies.
Medicine: Exploring its potential as a therapeutic agent or drug precursor.
Industry: Used in the production of advanced materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. It targets key enzymes or receptors in biological systems, altering their activity. The trifluoromethyl and chloro groups enhance its binding affinity and specificity, while the pyrazole ring plays a crucial role in its stability and reactivity. These interactions trigger a cascade of biochemical events, affecting cellular processes and pathways.
Comparison with Similar Compounds
Comparison
Compared to other similar compounds, N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide is unique in its combination of functional groups, providing a balance of hydrophobic and hydrophilic properties.
List of Similar Compounds
N-{3-[4-chloro-5-cyclopropyl-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide
N-{3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide
Each compound has subtle variations in structure, leading to differences in their chemical and biological behaviors. These comparisons highlight the distinct advantages of this compound in various applications.
Properties
IUPAC Name |
N-[3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2,6-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF5N3O/c18-13-14(9-5-6-9)26(25-15(13)17(21,22)23)8-2-7-24-16(27)12-10(19)3-1-4-11(12)20/h1,3-4,9H,2,5-8H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDCWLYTPCAAQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CCCNC(=O)C3=C(C=CC=C3F)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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